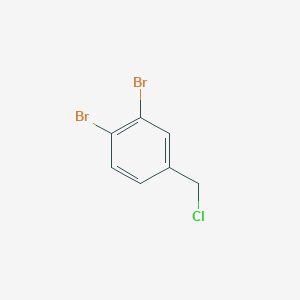

3,4-Dibromobenzyl chloride

Description

Significance and Research Context of Halogenated Benzyl (B1604629) Compounds in Organic Synthesis

Halogenated organic compounds are of paramount importance in synthetic chemistry, with a significant percentage of pharmaceuticals and agrochemicals containing at least one halogen atom. chemicalbook.com Halogenated benzyl compounds, such as benzyl halides, are a particularly essential class of reagents. nih.gov The introduction of halogens into a benzyl group can enhance reactivity, modify physical properties like stability, and alter the biological activity of a molecule. lookchem.com

These compounds are crucial intermediates for a wide array of transformations. nih.gov The carbon-halogen bond is a key functional group that enables nucleophilic substitution and elimination reactions. nih.gov Furthermore, halogenated building blocks have gained immense relevance with the development of cross-coupling chemistry over the past few decades, a cornerstone of modern organic synthesis for creating new carbon-carbon bonds. chemicalbook.com Benzyl halides, including chlorides and bromides, are frequently utilized as reagents in the synthesis of pharmaceuticals and other specialty chemicals. nih.gov Their utility extends to the production of dyes, flame retardants, and advanced materials, underscoring their broad significance in both academic research and industrial applications. chemicalbook.comlookchem.com

Historical Development of Synthetic Approaches and Reactivity Studies Involving 3,4-Dibromobenzyl Chloride

The synthesis of this compound can be achieved through multi-step chemical processes starting from commercially available precursors. One documented laboratory-scale synthesis begins with 3,4-Dibromobenzoic acid, a compound known since the late 19th century. spectrabase.com This acid is first reduced to form the corresponding alcohol, 3,4-dibromobenzyl alcohol. The reduction is accomplished using a reducing agent like sodium dihydrobis(2-methoxyethoxy)aluminate in a toluene (B28343) solvent. spectrabase.com In the subsequent step, the newly formed alcohol is converted to the target benzyl chloride. This transformation is carried out by reacting the alcohol with a chlorinating agent, such as thionyl chloride, in a solvent like chloroform (B151607) under reflux conditions. spectrabase.com This two-step process provides a clear and effective route to obtaining this compound for research purposes.

The reactivity of this compound is characterized by the electrophilic nature of its benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions. A significant application demonstrating this reactivity is its use as an alkylating agent in the synthesis of substituted amines. For instance, it reacts with primary amines like tert-butylamine (B42293) in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form N-substituted benzylamines, such as tert-butyl[(3,4-dibromophenyl)methyl]amine (B13269106). nih.gov This type of reaction is fundamental in building more complex molecular scaffolds for various applications, including medicinal chemistry. Additionally, patents have described the use of this compound as a key reactant for condensation with nitrile compounds in the presence of a base, a process that facilitates the formation of new carbon-carbon bonds. guidechem.com

Overview of Key Research Trajectories and Academic Interest for this compound

Academic and industrial interest in this compound is primarily driven by its utility as a versatile chemical intermediate. The research trajectories involving this compound are mainly focused on its application in the synthesis of new molecules with potential biological activity and for the development of specialty materials.

Pharmaceutical and Medicinal Chemistry: A major research trajectory is the use of this compound as a precursor for pharmacologically active agents. nih.govsigmaaldrich.com The dibromobenzyl moiety is a structural component in various molecules designed for therapeutic purposes. For example, derivatives containing this group have been investigated for the treatment of respiratory diseases. youtube.com The synthesis of complex amine derivatives from this compound is particularly relevant, as these products are often explored for their potential interactions with biological targets like enzymes and receptors. nih.gov The bromine atoms on the phenyl ring can participate in halogen bonding, potentially influencing a compound's binding affinity, while also serving as handles for further synthetic diversification through cross-coupling reactions. nih.gov

Organic Synthesis and Materials Science: In the broader context of organic synthesis, this compound is valued as a building block for constructing complex molecular architectures. While less documented for this specific compound, related brominated aromatics are used in materials science. They can be incorporated into polymers to enhance properties such as thermal stability or used in the synthesis of fluorescent dyes for applications like organic light-emitting diodes (OLEDs). This suggests a potential, albeit less explored, research trajectory for this compound in the creation of novel materials with specific functional properties.

Data Tables

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-(chloromethyl)-3,4-dibromobenzene |

| CAS Number | 18880-00-7 (Note: Often misattributed; requires careful verification with supplier) |

| Molecular Formula | C₇H₅Br₂Cl |

| Molecular Weight | 284.38 g/mol |

| Physical State | Oily Liquid spectrabase.com |

| Boiling Point | Data not available in searched sources |

| Melting Point | Data not available in searched sources |

Table 2: Synthesis of this compound from 3,4-Dibromobenzoic Acid This table summarizes a two-step laboratory synthesis described in the literature. spectrabase.com

| Step | Starting Material | Reagents | Solvent | Product |

| 1. Reduction | 3,4-Dibromobenzoic acid | Sodium dihydrobis(2-methoxyethoxy)aluminate | Toluene | 3,4-Dibromobenzyl alcohol |

| 2. Chlorination | 3,4-Dibromobenzyl alcohol | Thionyl chloride | Chloroform | This compound |

Table 3: Example of Reactivity: Synthesis of N-Substituted Benzylamine This table outlines the synthesis of tert-butyl[(3,4-dibromophenyl)methyl]amine using this compound as a key reactant. nih.gov

| Reactant 1 | Reactant 2 | Reagents / Conditions | Solvent | Product |

| This compound | tert-Butylamine | Base (e.g., NaOH or K₂CO₃), Room or elevated temperature | Dichloromethane or Toluene | tert-Butyl[(3,4-dibromophenyl)methyl]amine |

Structure

3D Structure

Properties

Molecular Formula |

C7H5Br2Cl |

|---|---|

Molecular Weight |

284.37 g/mol |

IUPAC Name |

1,2-dibromo-4-(chloromethyl)benzene |

InChI |

InChI=1S/C7H5Br2Cl/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4H2 |

InChI Key |

ABAUGTVEDXFARS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dibromobenzyl Chloride

Classical Laboratory Preparations of 3,4-Dibromobenzyl Chloride

Traditional methods for synthesizing this compound primarily involve two strategic approaches: the direct halogenation of a pre-brominated toluene (B28343) derivative or the modification of a dibrominated precursor already containing a functional group at the benzylic position.

The most direct classical route involves the free-radical chlorination of the methyl group of 3,4-dibromotoluene. This reaction specifically targets the benzylic hydrogens because the resulting benzyl (B1604629) radical is resonance-stabilized by the aromatic ring, making these C-H bonds weaker and more susceptible to homolytic cleavage than other sp³ hybridized C-H bonds. libretexts.org

The reaction is typically initiated by heat or ultraviolet (UV) light, which causes the homolytic cleavage of a halogen source like chlorine gas (Cl₂) to generate radical species. ucalgary.ca The propagation phase involves the abstraction of a benzylic hydrogen by a chlorine radical to form a stable 3,4-dibromobenzyl radical, which then reacts with another molecule of the chlorine source to yield the final product, this compound, and a new chlorine radical to continue the chain reaction. ucalgary.cayoutube.com

A common alternative to using gaseous chlorine is N-Chlorosuccinimide (NCS), which provides a low, steady concentration of the halogen, minimizing side reactions. These reactions are often carried out in non-polar solvents like carbon tetrachloride (CCl₄) or chlorobenzene, and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) is frequently added. libretexts.org

Table 1: Reagents for Benzyl Halogenation

| Reagent | Initiator | Typical Conditions |

|---|---|---|

| Chlorine (Cl₂) | UV light or Heat | Gaseous chlorine bubbled through a solution of 3,4-dibromotoluene. |

| N-Chlorosuccinimide (NCS) | AIBN or Benzoyl Peroxide | Refluxing in a solvent like CCl₄ or benzene (B151609). libretexts.org |

An alternative classical strategy avoids the direct halogenation of the aromatic ring by starting with a precursor that is already appropriately functionalized. A prominent example is the conversion of 3,4-dibromobenzyl alcohol to this compound. This method is advantageous as it circumvents the potential for competing reactions on the aromatic ring.

The transformation is typically achieved using standard chlorinating agents that convert alcohols to alkyl chlorides. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, often in the presence of a small amount of a base like pyridine or N,N-dimethylformamide (DMF) to catalyze the reaction. rsc.orgprepchem.com The reaction proceeds by converting the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion. Other reagents, such as oxalyl chloride, can also be employed for this conversion. chemicalbook.com

This approach offers high selectivity for the desired product, as the reaction conditions are specifically tailored for the conversion of the alcohol functional group.

Table 2: Chlorination of 3,4-Dibromobenzyl Alcohol

| Chlorinating Agent | Catalyst/Additive | Typical Solvent |

|---|---|---|

| Thionyl chloride (SOCl₂) | Pyridine or DMF (catalytic) rsc.org | Dichloromethane (CH₂Cl₂), Chloroform (B151607) |

| Oxalyl chloride | DMF (catalytic) chemicalbook.com | Dichloromethane (CH₂Cl₂) |

Modern and Sustainable Synthetic Routes to this compound

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods. These include the use of catalysts to lower activation energies and the application of green chemistry principles to reduce waste and hazard.

Catalysis offers a powerful tool for directing the outcome of halogenation reactions. In the context of this compound synthesis, catalysts can be used to enhance the selectivity of either the benzylic chlorination or the aromatic bromination steps.

For benzylic chlorination, light-induced photocatalysis has emerged as a mild and efficient method. researchgate.net Systems using photocatalysts, such as Ru(bpy)₃Cl₂, can activate chlorine sources under visible light irradiation at room temperature, offering high selectivity for the benzylic position. mdpi.com Iron-based catalysts, for example, have been used for regioselective benzyl C-H chlorination under light induction. researchgate.net

For aromatic halogenation, Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are conventional catalysts for electrophilic aromatic substitution. masterorganicchemistry.commdpi.com These catalysts function by polarizing the halogen molecule (e.g., Br₂), making it a more potent electrophile that can attack the aromatic ring. masterorganicchemistry.com Zeolite catalysts have also been investigated for the selective chlorination of toluene derivatives, offering advantages in terms of product selectivity and catalyst recyclability.

Table 3: Catalytic Systems for Halogenation

| Reaction Type | Catalyst | Reagents | Key Advantage |

|---|---|---|---|

| Benzylic Chlorination | Ru(bpy)₃Cl₂ (Photocatalyst) | NaOCl·5H₂O, visible light mdpi.com | Mild conditions, high selectivity. |

| Benzylic Chlorination | FeCl₃ (Photocatalyst) | TfCl, visible light researchgate.net | Uses an inexpensive iron catalyst. |

| Aromatic Bromination | FeBr₃ or AlCl₃ (Lewis Acid) | Bromine (Br₂) | Activates bromine for electrophilic attack. masterorganicchemistry.com |

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. wjpmr.com In the synthesis of this compound, these principles can be applied by selecting safer reagents and solvents, and by improving reaction efficiency.

A key aspect is the replacement of hazardous solvents like carbon tetrachloride, a known carcinogen and ozone-depleting substance, with greener alternatives. Acetonitrile, for example, has been identified as a more environmentally friendly solvent for some halogenation reactions. scielo.br The use of water as a solvent is highly desirable, and methods for oxyhalogenation using reagents like oxone-KX (where X = Cl or Br) in water have been developed for synthesizing related sulfonyl halides, showcasing a move towards aqueous media. rsc.org

Catalytic methods inherently align with green chemistry principles by reducing the need for stoichiometric reagents, which in turn minimizes waste. Furthermore, techniques like flow chemistry are being explored for halogenation reactions. Continuous flow reactors can offer better control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and enhance reaction efficiency. vapourtec.com

Optimization of Reaction Conditions and Yields for Enhanced this compound Production

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters, including temperature, reactant concentration, solvent, and reaction time.

Temperature: In free-radical benzylic halogenation, temperature is a critical factor. Higher temperatures can increase the reaction rate but may also lead to undesired side products, such as the formation of benzal chloride derivatives through double halogenation. For electrophilic aromatic halogenation, temperature control is also crucial to manage selectivity and prevent byproduct formation. scielo.br

Reactant Ratio: The molar ratio of the halogenating agent to the substrate is key to controlling the extent of the reaction. For benzylic chlorination, using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess increases the risk of dichlorination. The optimal mole ratio of bromine to a benzylic compound for selective monobromination is often in the range of 0.4 to 0.6 moles of bromine per mole of the benzylic compound. google.com

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. In radical reactions, non-polar solvents are typically preferred. For electrophilic aromatic substitution, the polarity of the solvent can affect the stability of the charged intermediate (arenium ion) and thus the reaction rate. msu.edu Studies have shown that solvents like 1,2-dichloroethane can be suitable for achieving high yields in certain chlorination reactions.

Agitation and Addition Rate: In heterogeneous or biphasic reactions, efficient mixing is vital to ensure that reactants are in close contact, preventing localized high concentrations that can lead to side reactions. google.com The rate of addition of the halogenating agent is also important; a slow, controlled addition helps to maintain a low concentration of the halogen, favoring monosubstitution. google.com

Table 4: Optimization Parameters and Their Effects

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can favor over-halogenation. scielo.br | Find the optimal balance between a reasonable reaction rate and high selectivity for the mono-chlorinated product. |

| Reactant Molar Ratio | Controls the degree of halogenation. Excess halogenating agent can lead to di- or tri-substituted products. google.com | Use a ratio that maximizes the conversion of the starting material while minimizing the formation of over-halogenated byproducts. |

| Solvent Choice | Influences reaction rate and product distribution. | Select a solvent that provides good solubility for reactants and intermediates, and favors the desired reaction pathway. |

| Reaction Time | Determines the extent of conversion. Insufficient time leads to low yield, while excessive time may increase byproduct formation. scielo.br | Monitor the reaction (e.g., by GC or TLC) to determine the point of maximum product formation before significant degradation or side reactions occur. |

| Catalyst Loading | Affects the reaction rate. | Use the minimum amount of catalyst required to achieve an efficient reaction rate, reducing cost and potential for side reactions. |

Advanced Purification Techniques for Research-Grade this compound

The synthesis of this compound, while achievable through various methodologies, often yields a crude product containing unreacted starting materials, by-products, and residual solvents. For applications in research and development, where high purity is paramount, advanced purification techniques are essential to isolate the compound to a research-grade standard, typically exceeding 99% purity. The choice of purification method is contingent on the nature of the impurities and the desired final purity of the compound. Common advanced purification strategies for compounds analogous to this compound include column chromatography, recrystallization, and fractional distillation under reduced pressure.

Following initial workup procedures, which commonly involve washing the crude product with a sodium bicarbonate solution to neutralize any residual acid, drying over an agent like sodium sulfate, and solvent evaporation, further purification is necessary. prepchem.com While these initial steps yield a product of sufficient purity for some subsequent reactions, achieving research-grade quality necessitates more sophisticated approaches. prepchem.com

Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate the components of a mixture. The choice of eluent system is critical for achieving optimal separation. For compounds of moderate polarity like substituted benzyl chlorides, a common starting point is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. rochester.edu

The ideal eluent composition is typically determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) that allows for clear separation of the desired product from its impurities. For a compound like this compound, a gradient elution, starting with a low polarity solvent system and gradually increasing the polarity, can be effective in separating a wide range of impurities.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds or high-boiling oils that can be induced to crystallize. The principle of this method relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. mt.com An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. mt.com

For halogenated aromatic compounds, various solvent systems can be explored. Common choices include single solvents like ethanol or isopropanol, or mixed solvent systems such as ethanol/water, acetone/water, or hexane/ethyl acetate. The process involves dissolving the crude this compound in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The impurities ideally remain in the mother liquor.

Fractional Distillation under Reduced Pressure

For liquid compounds that are thermally stable, fractional distillation under reduced pressure is a viable purification method. This technique separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent thermal decomposition of sensitive substances. General procedures for purifying benzyl chloride involve drying the compound with an agent like magnesium sulfate or calcium sulfate, followed by fractional distillation under reduced pressure. lookchem.com

The following interactive table summarizes typical parameters for these advanced purification techniques as they might be applied to this compound, based on general principles and data for analogous compounds.

| Technique | Stationary/Mobile Phase or Solvent System | Key Parameters | Expected Purity | Notes |

|---|---|---|---|---|

| Column Chromatography | Stationary: Silica Gel Mobile: Hexane/Ethyl Acetate Gradient | Gradient: 5% to 20% Ethyl Acetate in Hexane Loading: Dry loading or minimal polar solvent | >99% | Effective for removing both more and less polar impurities. |

| Recrystallization | Ethanol/Water | Dissolve in hot ethanol, add water dropwise until turbidity appears, then cool slowly. | >99.5% | Particularly effective for removing colored impurities and those with significantly different solubility profiles. |

| Fractional Distillation | N/A | Pressure: <1 mmHg Temperature: Dependent on pressure, collect fraction at a stable boiling point. | >99% | Suitable for removing non-volatile impurities and those with significantly different boiling points. Requires thermal stability of the compound. |

Reactivity and Reaction Mechanisms of 3,4 Dibromobenzyl Chloride

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The benzylic chloride functionality is a key site of reactivity, readily participating in nucleophilic substitution reactions.

S_N1 and S_N2 Mechanistic Pathways at the Benzylic Carbon

Benzyl (B1604629) halides, such as 3,4-Dibromobenzyl chloride, occupy a unique position in nucleophilic substitution reactions as they can proceed through both S_N1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular) mechanisms. quora.comyoutube.com The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. quora.comquora.com

The S_N1 pathway involves a two-step mechanism where the rate-determining step is the departure of the leaving group (chloride) to form a resonance-stabilized benzylic carbocation. doubtnut.comdoubtnut.com The positive charge on the benzylic carbon can be delocalized into the aromatic π-system, which accounts for the significant stability of this intermediate. quora.comdoubtnut.com For this compound, however, the two electron-withdrawing bromine atoms on the benzene (B151609) ring inductively destabilize the carbocation, making the S_N1 pathway less favorable compared to unsubstituted benzyl chloride. Polar protic solvents, such as water or alcohols, can stabilize the carbocation intermediate, thus favoring the S_N1 mechanism. libretexts.org

The S_N2 pathway is a single-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the chloride ion. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.org Since this compound is a primary halide, its benzylic carbon is sterically accessible, which is a favorable condition for the S_N2 pathway. masterorganicchemistry.comlibretexts.org Given the electronic destabilization of the carbocation by the bromine atoms, the S_N2 mechanism is often competitive or even preferred for this substrate. quora.com

| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway | Relevance to this compound |

| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | Primary benzylic halide; sterically favors S_N2, but resonance stabilization allows for S_N1. |

| Carbocation Stability | High (resonance-stabilized) | N/A (no intermediate) | Resonance exists, but is diminished by electron-withdrawing Br atoms. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, I⁻) | The choice of nucleophile is a critical determinant of the reaction path. |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) | Solvent choice can be used to direct the reaction toward the desired mechanism. |

| Leaving Group | Good leaving group required | Good leaving group required | Chloride is a competent leaving group for both pathways. |

Scope and Limitations with Various Nucleophiles in this compound Transformations

The electrophilic benzylic carbon of this compound reacts with a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. These reactions are fundamental for incorporating the 3,4-dibromobenzyl moiety into larger molecular structures.

Common transformations include:

Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group, a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Alkoxylation: Alkoxides (RO⁻) and hydroxides (OH⁻) react to form benzyl ethers and benzyl alcohol, respectively.

Amination: Primary and secondary amines can displace the chloride to yield the corresponding substituted benzylamines.

The table below summarizes representative nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Type |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Benzyl Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Benzyl Ether |

| Amine | Ammonia (NH₃) | Benzylamine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |

Limitations of these reactions can arise from the basicity of the nucleophile, which may lead to competing elimination reactions, although this is less common for benzylic substrates compared to alkyl halides. Furthermore, the presence of two reactive C-Br bonds on the aromatic ring can lead to undesired side reactions under certain conditions, particularly with organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions at the Benzylic Position

While the aryl C-Br bonds are typical sites for palladium-catalyzed cross-coupling, the benzylic C-Cl bond can also be activated for such transformations. researchgate.net These reactions provide a powerful method for forming new carbon-carbon bonds. Reactions like the Suzuki, Kumada-Corriu, and desulfitative couplings have been adapted for benzylic electrophiles. acs.orgnih.govacs.org

The general catalytic cycle involves the oxidative addition of the benzylic C-Cl bond to a low-valent palladium(0) complex, forming a benzyl-palladium(II) intermediate. chinesechemsoc.org This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov

A significant challenge in applying these methods to this compound is achieving selectivity. The aryl C-Br bonds are generally more reactive towards oxidative addition than the benzylic C-Cl bond under many standard cross-coupling conditions. Therefore, careful selection of the catalyst, ligands, and reaction conditions is crucial to favor the reaction at the benzylic position without affecting the aryl bromide moieties. Some studies have shown that specific ligand systems, such as those incorporating Xantphos, can promote coupling at secondary benzylic positions while minimizing side reactions. acs.org

Aromatic Reactivity of the Dibromobenzene Moiety in this compound

The dibrominated aromatic ring of this compound can also participate in characteristic aromatic reactions.

Electrophilic Aromatic Substitution Patterns on the Dibromobenzyl System

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the benzene ring. khanacademy.orglibretexts.org The regiochemical outcome is dictated by the directing effects of the substituents already present: the two bromine atoms and the chloromethyl group.

Bromine atoms (at C3 and C4): Halogens are deactivating groups due to their electron-withdrawing inductive effect, making the ring less reactive than benzene. msu.edu However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack. msu.edu

Chloromethyl group (-CH₂Cl) (at C1): This group is weakly deactivating due to the inductive effect of the chlorine atom. Like other alkyl groups, it acts as an ortho, para-director.

The available positions for substitution are C2, C5, and C6. The directing effects on these positions are as follows:

Position C2: ortho to the -CH₂Cl group and ortho to the C3-Br. This position is strongly activated by resonance from both directing groups but is also sterically hindered.

Position C5: meta to the -CH₂Cl group, ortho to the C4-Br, and meta to the C3-Br. It is primarily directed to by the bromine at C4.

Position C6: ortho to the -CH₂Cl group and meta to the C4-Br.

Predicting the major product is complex due to these competing influences. Generally, substitution is expected to occur at the positions most activated by resonance and least sterically hindered. Position C2 is electronically favored but sterically crowded. Therefore, substitution is most likely to occur at positions C5 or C6, with the precise ratio depending on the specific electrophile and reaction conditions.

Directed Ortho Metalation Strategies and Functionalization of this compound

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.org

For this compound, applying a DoM strategy is challenging due to the competing and often much faster lithium-halogen exchange reaction. uwindsor.cawikipedia.org When an aryl bromide is treated with an alkyllithium reagent (like n-butyllithium), the lithium and bromine atoms tend to swap positions. acs.orgprinceton.edu The rate of this exchange generally follows the trend I > Br > Cl. wikipedia.org

In the case of this compound, treatment with n-BuLi at low temperatures would likely result in rapid lithium-halogen exchange at either the C3 or C4 position, generating a monolithiated aryl species. acs.org This process preempts the slower deprotonation of a C-H bond required for DoM. While the chloromethyl group is not a classical DMG, and halogens are only weak DMGs, the high reactivity of the C-Br bonds towards exchange makes this the predominant pathway for lithiation of the aromatic ring. uwindsor.ca This lithium-halogen exchange can itself be a useful synthetic tool, providing a route to regioselectively introduce substituents at the C3 or C4 positions if the resulting aryllithium species is trapped with an electrophile.

Nucleophilic Aromatic Substitution on Activated this compound Derivatives

While this compound itself is not highly susceptible to nucleophilic aromatic substitution (SNA r) due to the presence of deactivating but not strongly electron-withdrawing bromine atoms, its derivatives can be activated towards this type of reaction. The introduction of potent electron-withdrawing groups, such as a nitro group (NO2), ortho or para to the bromine atoms, can significantly enhance the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org

The mechanism for S N Ar reactions involves a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromine atom), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgquizlet.com The presence of a strong electron-withdrawing group is crucial for stabilizing this intermediate by delocalizing the negative charge. quizlet.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For a derivative of this compound to undergo efficient S N Ar, the electron-withdrawing group would need to be strategically placed. For instance, if a nitro group were introduced at the 2- or 5-position, it would be ortho or para to one of the bromine atoms, thereby activating it for substitution. In the reaction of 3,4-dichloronitrobenzene with sodium methoxide, the methoxide ion preferentially attacks the carbon at the para position to the nitro group, displacing the chloride. quizlet.com A similar regioselectivity would be expected for a nitrated derivative of this compound.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihalonitrobenzenes

| Reactant | Nucleophile | Position of Halogen Substituted | Reference |

|---|

It is important to note that the benzylic chloride moiety itself is highly reactive towards nucleophilic substitution (SN1 and SN2), and this would be a competing reaction pathway. khanacademy.org

Halogen-Metal Exchange Reactions on the Aromatic Ring of this compound

The bromine atoms on the aromatic ring of this compound can undergo halogen-metal exchange, a reaction that converts an aryl halide into an organometallic compound. wikipedia.org This transformation is typically achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, or Grignard reagents. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction proceeds via a nucleophilic attack of the organometallic reagent on the bromine atom. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

In the case of dibrominated aromatic compounds, the regioselectivity of the halogen-metal exchange can often be controlled. Studies on 3-substituted 1,2-dibromo arenes have shown that the exchange occurs predominantly at the more sterically accessible or electronically favored position. researchgate.netorganic-chemistry.org For this compound, the two bromine atoms are in electronically distinct environments. The bromine at the 3-position is meta to the chloromethyl group, while the bromine at the 4-position is para. The electronic and steric effects of the chloromethyl group, as well as any directing effects from coordinating with the organometallic reagent, would influence which bromine atom is preferentially exchanged.

The resulting organometallic intermediate, an aryllithium or aryl Grignard reagent, is a powerful nucleophile and can be reacted with various electrophiles to introduce a wide range of functional groups onto the aromatic ring. This two-step sequence of halogen-metal exchange followed by reaction with an electrophile is a versatile method for the synthesis of highly substituted aromatic compounds.

Radical Reactions Involving this compound

The benzylic position of this compound is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. khanacademy.org

Photoinduced and Thermally Initiated Radical Halogenation and Dehalogenation Studies

Radical halogenation at the benzylic position can be initiated by light (photoinduced) or heat. khanacademy.org These reactions typically proceed via a radical chain mechanism involving initiation, propagation, and termination steps. In the initiation step, a halogen molecule (e.g., Br2) undergoes homolytic cleavage to form two halogen radicals. One of these radicals then abstracts a hydrogen atom from the benzylic position of this compound to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Dehalogenation, or the removal of a halogen atom, can also be achieved through radical pathways. Photo-induced, transition-metal-free dehalogenation of aryl halides has been demonstrated using reagents like phenylhydrazine in the presence of a base and light. mdpi.com This process involves the formation of an aryl radical intermediate which then abstracts a hydrogen atom to yield the dehalogenated product. mdpi.com

Electron Transfer Initiated Transformations of this compound

Electron transfer to this compound can initiate a variety of chemical transformations. The reduction of benzyl chlorides can lead to the formation of benzylic radicals. organic-chemistry.org This can be achieved using transition metals or through photocatalysis. organic-chemistry.orgrsc.org The resulting benzylic radical can then participate in coupling reactions, such as the Giese coupling with electron-deficient alkenes. organic-chemistry.org

The reduction of the aryl bromide moieties can also be initiated by electron transfer. Visible light-induced electron transfer processes have been developed for the reduction of aryl halides. rsc.org These methods often employ a photocatalyst that, upon excitation, can reduce the aryl halide to an aryl radical anion, which then fragments to an aryl radical and a halide ion. This aryl radical can then be trapped by a hydrogen atom donor or participate in C-C bond-forming reactions.

Rearrangement Reactions and Fragmentations of this compound Derivatives

Derivatives of this compound can undergo various rearrangement reactions. For instance, the formation of a quaternary ammonium salt by reacting this compound with a tertiary amine could set the stage for a Sommelet-Hauser rearrangement. This reaction involves the treatment of a benzyl quaternary ammonium salt with a strong base like sodium amide. asianpubs.org The reaction proceeds through the formation of a benzylic ylide, which then undergoes a rsc.orgasianpubs.org-sigmatropic rearrangement to yield an ortho-substituted N,N-dialkylbenzylamine. asianpubs.org

Another potential rearrangement is the benzilic acid rearrangement, which occurs with 1,2-diketones in the presence of a strong base to form α-hydroxycarboxylic acids. organic-chemistry.org While not a direct reaction of this compound, derivatives of this compound could be transformed into substrates for this type of rearrangement.

Stereochemical Aspects of Reactions Involving this compound Derivatives

Reactions occurring at the benzylic carbon of this compound can have significant stereochemical implications if the benzylic carbon becomes a stereocenter. For example, in a nucleophilic substitution reaction, if the mechanism is SN1, a racemic mixture of products would be expected due to the formation of a planar carbocation intermediate that can be attacked from either face by the nucleophile. khanacademy.org Conversely, an SN2 reaction would proceed with inversion of configuration at the benzylic carbon. khanacademy.org

The synthesis of enantioenriched 3,4-disubstituted compounds is an active area of research. nih.gov For derivatives of this compound, stereoselective reactions could be designed to control the stereochemistry at the benzylic position or at other positions on the molecule. For instance, the synthesis of chiral 3,4-disubstituted chromans has been achieved through Lewis base-catalyzed carbosulfenylation of alkenes, demonstrating the potential for creating specific stereoisomers. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-Dichloronitrobenzene |

| Sodium methoxide |

| n-Butyllithium |

| t-Butyllithium |

| Phenylhydrazine |

Applications of 3,4 Dibromobenzyl Chloride in Advanced Organic Synthesis

3,4-Dibromobenzyl Chloride as a Versatile Synthetic Building Block

This compound is a valuable reagent in organic synthesis, serving as a versatile building block for the construction of a variety of more complex molecules. Its utility stems from the presence of multiple reactive sites: the chloromethyl group, which is susceptible to nucleophilic substitution, and the two bromine atoms on the aromatic ring, which can participate in various cross-coupling reactions. This combination of reactive functionalities allows for the sequential and regioselective introduction of different substituents, making it an important intermediate in the synthesis of diverse molecular architectures.

Precursor to Complex Organic Molecules and Heterocyclic Scaffolds

The reactivity of the benzylic chloride allows for its displacement by a wide range of nucleophiles, providing a straightforward method for introducing the 3,4-dibromobenzyl moiety into a larger molecule. This is a common strategy for the synthesis of complex organic structures and heterocyclic systems. For instance, N-benzylic heterocycles can be synthesized through the cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, a methodology where substituted benzyl (B1604629) halides are key reactants. nih.gov While direct examples involving this compound are not extensively documented in readily available literature, the principles of nucleophilic substitution at the benzylic position are well-established. quora.comucalgary.ca

The general scheme for such a substitution reaction is as follows:

Caption: General representation of a nucleophilic substitution reaction at a benzylic halide, where Nu represents a nucleophile.

Furthermore, the bromine atoms on the aromatic ring can be utilized in subsequent steps to build more complex scaffolds, including heterocyclic rings, through reactions such as palladium-catalyzed cross-coupling. researchgate.net

Role in Multi-Step Total Synthesis Strategies

In the context of multi-step total synthesis, a building block like this compound would be employed to introduce a specific substituted aromatic fragment into a larger, more complex target molecule. The sequence of reactions would typically involve initial functionalization at the benzylic chloride position, followed by modifications at the bromine-substituted carbons of the aromatic ring. While a specific multi-step total synthesis employing this compound is not prominently featured in available literature, the strategic use of halo-substituted benzyl halides is a common theme in the synthesis of natural products and other complex organic targets. nih.gov The differential reactivity of the benzylic chloride and the aryl bromides allows for a stepwise and controlled elaboration of the molecular structure.

Synthesis of Functional Materials Precursors Utilizing this compound

The unique electronic and structural features of the 3,4-dibromobenzyl group make it an attractive component in the design of precursors for functional materials. The presence of heavy bromine atoms can impart specific properties, such as flame retardancy or altered photophysical characteristics, to the final material.

Monomers and Initiators for Polymer Synthesis

Benzyl chloride and its derivatives are known to act as initiators in certain types of polymerization reactions, such as atom transfer radical polymerization (ATRP). researchgate.netresearchgate.net In ATRP, the carbon-halogen bond is homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates the polymerization of vinyl monomers. While specific studies detailing the use of this compound as an ATRP initiator are not readily found, its structure is analogous to other benzyl halide initiators.

Moreover, vinylbenzyl chloride is a common monomer used in the synthesis of functional polymers, where the chloromethyl group can be later modified. google.com Although this compound is not a vinyl-containing monomer itself, it could be chemically modified to incorporate a polymerizable group.

Intermediates for Advanced Organic Materials and Frameworks

The synthesis of metal-organic frameworks (MOFs) involves the self-assembly of metal ions or clusters with organic ligands to create porous, crystalline materials. d-nb.infoespublisher.com The organic ligands often contain multiple coordinating groups, and their structure dictates the architecture and properties of the resulting MOF. This compound can serve as a precursor to such ligands. For example, the chloromethyl group can be converted to a carboxylic acid or another coordinating group, and the bromine atoms can be used to introduce further functionality through cross-coupling reactions. The resulting multi-functional aromatic compound can then be used as a linker in the synthesis of novel MOFs. While specific examples of MOFs constructed from ligands derived directly from this compound are not prevalent in the literature, the general strategy of using functionalized aromatic building blocks is central to MOF synthesis. nih.govresearchgate.net

Derivatization and Functionalization Strategies for this compound

The chemical versatility of this compound allows for a variety of derivatization and functionalization strategies. These transformations can be broadly categorized based on the reactive site being targeted.

Nucleophilic Substitution at the Benzylic Carbon: The most common reaction of benzyl chlorides is nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. pressbooks.pubchemguide.co.uk This can be achieved through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. quora.comucalgary.ca The benzylic carbocation intermediate in a potential SN1 pathway is stabilized by the adjacent aromatic ring. quora.com

| Nucleophile | Product Type |

| Hydroxide (B78521) (OH⁻) | Benzyl alcohol |

| Cyanide (CN⁻) | Benzyl nitrile |

| Azide (B81097) (N₃⁻) | Benzyl azide |

| Thiolate (RS⁻) | Thioether |

| Amine (RNH₂) | Benzylamine |

Cross-Coupling Reactions at the Aryl Bromides: The two bromine atoms on the aromatic ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. nih.govyoutube.com These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of alkyl, alkenyl, or aryl groups at these positions. The regioselectivity of these reactions can potentially be controlled by the reaction conditions. researchgate.net

| Reaction Type | Coupling Partner | Product Type |

| Suzuki Coupling | Organoboron reagent | Aryl-substituted benzyl chloride |

| Stille Coupling | Organotin reagent | Aryl-substituted benzyl chloride |

| Negishi Coupling | Organozinc reagent | Aryl-substituted benzyl chloride |

| Buchwald-Hartwig Amination | Amine | Amino-substituted benzyl chloride |

These derivatization strategies highlight the potential of this compound as a flexible building block in the synthesis of a wide array of functionalized organic molecules.

Introduction of Nitrogen-Containing Functionalities

The primary application of the benzyl chloride moiety is in the alkylation of nitrogen-containing nucleophiles. Nitrogen-containing compounds are central to medicinal chemistry and materials science. nih.govnih.gov The reaction of this compound with various nitrogen nucleophiles typically proceeds via an SN2 mechanism, leading to the formation of a new carbon-nitrogen bond.

This method is effective for the synthesis of substituted amines, amides, and other nitrogenous compounds. For instance, primary and secondary amines react readily with this compound in the presence of a base to yield the corresponding secondary and tertiary amines, respectively. This reaction is fundamental for building more complex molecular scaffolds.

Similarly, other nitrogen nucleophiles can be employed. The reaction with sodium azide provides 1-(azidomethyl)-3,4-dibromobenzene, a precursor that can be readily converted to a primary amine via reduction or used in click chemistry reactions. Phthalimide salts can also be used in a Gabriel synthesis-type reaction to produce the corresponding primary amine after deprotection. These reactions highlight the role of this compound as a key intermediate for introducing the 3,4-dibromobenzyl group into nitrogen-containing molecules. tcichemicals.com

| Nitrogen Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Ammonia | NH₃ | (3,4-Dibromophenyl)methanamine |

| Diethylamine | (CH₃CH₂)₂NH, Base | N-(3,4-Dibromobenzyl)-N-ethylethanamine |

| Sodium Azide | NaN₃ | 1-(Azidomethyl)-3,4-dibromobenzene |

| Potassium Phthalimide | 1. Potassium Phthalimide 2. Hydrazine | (3,4-Dibromophenyl)methanamine |

| Imidazole (B134444) | Imidazole, Base | 1-(3,4-Dibromobenzyl)-1H-imidazole |

Incorporation of Oxygen- and Sulfur-Containing Moieties

Analogous to the reactions with nitrogen nucleophiles, this compound is an excellent substrate for introducing oxygen and sulfur functionalities through nucleophilic substitution.

Oxygen-Containing Moieties: The Williamson ether synthesis is a classic and reliable method for preparing ethers. vanderbilt.eduorganic-chemistry.org In this reaction, an alkoxide or phenoxide ion acts as the nucleophile, displacing the chloride from the benzylic position of this compound. This approach allows for the synthesis of a wide variety of symmetrical and unsymmetrical ethers. The reaction is typically carried out in a polar aprotic solvent. This method is valuable for linking the 3,4-dibromobenzyl scaffold to other molecular fragments through an ether linkage.

Sulfur-Containing Moieties: The synthesis of thioethers, or sulfides, is readily achieved by reacting this compound with a thiol or a thiolate salt. arkat-usa.orgacsgcipr.org Thioethers are significant in medicinal chemistry and materials science. nih.gov The high nucleophilicity of sulfur makes this transformation efficient. A common method involves reacting the benzyl chloride with a thiol in the presence of a base, or more conveniently, using a pre-formed thiolate salt. An alternative approach that avoids handling volatile and malodorous thiols is the reaction with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed in situ to generate the thiolate that reacts with a second equivalent of the benzyl chloride or another electrophile. arkat-usa.org

| Nucleophile | Reagent/Conditions | Product Class | Example Product |

|---|---|---|---|

| Hydroxide | NaOH(aq) | Alcohol | (3,4-Dibromophenyl)methanol |

| Ethoxide | CH₃CH₂ONa | Ether | 1,2-Dibromo-4-(ethoxymethyl)benzene |

| Phenoxide | C₆H₅ONa | Ether | 1,2-Dibromo-4-(phenoxymethyl)benzene |

| Acetate | CH₃COONa | Ester | 3,4-Dibromobenzyl acetate |

| Sodium Hydrosulfide | NaSH | Thiol | (3,4-Dibromophenyl)methanethiol |

| Sodium Ethanethiolate | CH₃CH₂SNa | Thioether | 1,2-Dibromo-4-((ethylthio)methyl)benzene |

Carbon-Carbon Bond Formation with this compound via Cross-Coupling

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. sigmaaldrich.comyoutube.com this compound possesses two aryl bromide functionalities that are ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. organic-chemistry.orgchemistry.coachuci.edu The benzylic chloride can also participate in C-C bond formation, particularly in nickel-catalyzed Heck-type reactions or Suzuki couplings under specific conditions. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orgprinceton.edunih.gov By using this compound, one or both bromine atoms can be selectively replaced with aryl, heteroaryl, or vinyl groups, depending on the stoichiometry of the reagents. This allows for the construction of complex biaryl or styrenyl structures while retaining the reactive benzyl chloride handle for subsequent functionalization.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing aryl alkynes. Applying this to this compound provides a direct route to 3,4-dialkynylbenzyl chloride derivatives, which are valuable precursors for polymers, functional materials, and complex organic molecules.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org This reaction can be used to introduce vinyl groups onto the aromatic ring of this compound, leading to substituted styrene (B11656) derivatives. While typically less reactive than aryl bromides, benzyl chlorides can undergo Heck-type couplings with alkenes, often using nickel catalysts, to form allylbenzene (B44316) derivatives. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Base | Aryl-substituted Benzyl Chloride |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted Benzyl Chloride |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Base | Styrenyl-substituted Benzyl Chloride |

| Negishi | Organozinc Reagent | Pd or Ni Catalyst | Alkyl- or Aryl-substituted Benzyl Chloride |

Development of Novel Reagents and Catalysts from this compound Derivatives

The unique structure of this compound makes it an attractive starting material for the synthesis of novel reagents and catalysts. The benzyl chloride group provides a convenient handle for attachment to other molecules or solid supports, while the dibrominated aromatic ring offers sites for further functionalization to introduce catalytically active centers or tune electronic and steric properties.

One potential application is in the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are important ligands in organometallic chemistry, known for forming stable complexes with a variety of metals. nih.gov this compound can be used to alkylate imidazole or other N-heterocycles to form the corresponding azolium salts. These salts are direct precursors to NHCs upon deprotonation. The dibromo-substituents on the benzyl group can be retained to modulate the electronic properties of the resulting NHC ligand or can be subsequently functionalized via cross-coupling reactions to introduce additional coordinating groups or to attach the catalyst to a larger framework.

Similarly, derivatives of this compound can be used to synthesize novel phosphine (B1218219) ligands. Reaction of the benzyl chloride with a phosphide (B1233454) anion or a phosphine would yield a phosphonium (B103445) salt or a tertiary phosphine, respectively. These phosphines can serve as ligands for transition metal catalysts used in cross-coupling, hydrogenation, or other transformations.

Furthermore, the benzyl chloride functionality is well-suited for immobilizing catalytic species onto solid supports, such as polymers or silica (B1680970) gel. By anchoring a catalyst derived from this compound, a heterogeneous catalyst can be developed. Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially recycled, which is beneficial for industrial applications and sustainable chemistry. The aryl bromide groups could then be converted into the active catalytic site or a coordinating group after immobilization.

Theoretical and Computational Chemistry Studies on 3,4 Dibromobenzyl Chloride

Electronic Structure and Bonding Analysis of 3,4-Dibromobenzyl Chloride

The electronic structure and bonding of this compound would be elucidated through various computational methods, providing a foundational understanding of its properties.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the molecular structure of this compound. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecule's geometry. These calculations would yield key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br (para) | Value not available |

| Bond Length | C-Br (meta) | Value not available |

| Bond Length | C-C (aromatic) | Value not available |

| Bond Length | C-CH2 | Value not available |

| Bond Length | C-Cl | Value not available |

| Bond Angle | C-C-Br | Value not available |

| Bond Angle | C-C-CH2 | Value not available |

| Bond Angle | C-CH2-Cl | Value not available |

Note: This table represents the type of data that would be generated from DFT calculations; specific values for this compound are not available in the cited literature.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), could also be used for higher accuracy, though at a greater computational cost. These calculations provide a detailed picture of electron distribution and molecular geometry.

Molecular Orbital and Frontier Orbital Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. uci.edu A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms would influence the energies of these orbitals. The HOMO would likely be distributed over the benzene (B151609) ring and the bromine atoms, while the LUMO would be expected to have significant contributions from the antibonding σ* orbital of the C-Cl bond in the chloromethyl group, making it susceptible to nucleophilic attack.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | Value not available | Electron-donating ability |

| LUMO Energy | Value not available | Electron-accepting ability |

| HOMO-LUMO Gap | Value not available | Chemical reactivity, stability |

Note: Specific energy values from computational studies on this compound are not available.

Prediction of Reactivity and Reaction Pathways for this compound Transformations

Computational chemistry can be a powerful tool for predicting how this compound will react and the mechanisms it will follow. conicet.gov.ar

Transition State Characterization and Energy Profile Calculations

To study a chemical reaction, such as the nucleophilic substitution of the chloride atom, computational chemists would identify the transition state (TS) structure. A transition state is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For this compound, this would involve modeling the approach of a nucleophile to the benzylic carbon and the subsequent departure of the chloride ion.

Mechanistic Probing via Computational Simulations

Computational simulations allow for the detailed exploration of reaction mechanisms. mdpi.com For instance, one could investigate whether a substitution reaction on the chloromethyl group proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. By calculating the energies of the intermediates and transition states for both pathways, the more favorable mechanism can be determined. The presence of the dibrominated benzene ring would influence the stability of any potential carbocation intermediate in an SN1 pathway.

Conformational Analysis and Stereoelectronic Effects in this compound and its Derivatives

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the primary focus would be on the rotation around the C(aromatic)-C(CH2Cl) single bond.

A potential energy surface scan could be performed by systematically rotating this bond and calculating the energy at each step. This would reveal the most stable conformation (the global minimum) and any other local minima. The stability of different conformers is governed by stereoelectronic effects, which involve the interaction of electron orbitals. For example, the orientation of the C-Cl bond relative to the plane of the benzene ring would be a key factor. The results would show whether the most stable conformation has the C-Cl bond eclipsing one of the C-C bonds of the ring or lying perpendicular to the ring plane. These conformational preferences can, in turn, affect the molecule's reactivity.

Spectroscopic Property Prediction and Validation for this compound Research

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the molecule's electronic structure and bonding. The primary methods employed involve quantum mechanical calculations, particularly Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost.

NMR Chemical Shift Predictions and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with increasing accuracy, aiding in the assignment of experimental spectra. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT.

The process begins by optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set. Following geometry optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus in the molecule. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS).

Predicted chemical shifts for this compound can be compared with experimental data for validation. For the aromatic protons, the electron-withdrawing nature of the bromine and chloromethyl substituents is expected to shift these signals downfield. The benzylic protons (-CH₂Cl) are significantly deshielded due to the adjacent electronegative chlorine atom. Similarly, the aromatic carbons and the benzylic carbon will have distinct predicted shifts based on their electronic environments. Recent advancements in machine learning, trained on large datasets of experimental spectra, also offer a rapid and accurate means of predicting ¹H NMR chemical shifts.

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT methods.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~7.70 | - |

| H-5 | ~7.45 | - |

| H-6 | ~7.65 | - |

| -CH₂- | ~4.55 | - |

| C-1 | - | ~138.5 |

| C-2 | - | ~131.0 |

| C-3 | - | ~125.0 |

| C-4 | - | ~128.0 |

| C-5 | - | ~133.0 |

| C-6 | - | ~130.0 |

| -CH₂- | - | ~45.0 |

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry, specifically DFT, is highly effective at predicting these vibrational frequencies.

The process involves first finding the optimized equilibrium geometry of this compound. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix). These calculations yield a set of normal modes and their corresponding frequencies.

It is a standard practice to apply a scaling factor to the calculated harmonic frequencies. This correction accounts for systematic errors arising from the harmonic approximation and incomplete treatment of electron correlation, leading to better agreement with experimental anharmonic frequencies. For DFT calculations with a functional like B3LYP and a basis set such as 6-311++G(d,p), a common scaling factor is around 0.96-0.98.

The predicted spectra for this compound would show characteristic bands corresponding to specific atomic motions. For instance, C-H stretching vibrations in the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The C-Br and C-Cl stretching modes would appear at lower frequencies, typically in the 1100-500 cm⁻¹ range. The various bending and stretching modes of the -CH₂Cl group would also be identifiable. Comparing the computed IR intensities and Raman activities with experimental spectra allows for a detailed and reliable assignment of the observed vibrational bands.

The table below presents a selection of predicted fundamental vibrational frequencies for this compound.

| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Expected Spectral Region |

|---|---|---|

| Aromatic C-H Stretch | 3080 - 3050 | IR (medium), Raman (strong) |

| CH₂ Asymmetric Stretch | ~2980 | IR (medium), Raman (medium) |

| CH₂ Symmetric Stretch | ~2930 | IR (medium), Raman (medium) |

| Aromatic C=C Stretch | 1580 - 1450 | IR (strong), Raman (strong) |

| CH₂ Scissoring | ~1420 | IR (medium) |

| Aromatic C-H in-plane bend | 1300 - 1000 | IR (strong) |

| C-Br Stretch | 700 - 550 | IR (strong), Raman (strong) |

| C-Cl Stretch | 750 - 650 | IR (strong), Raman (strong) |

| CH₂ Wagging | ~1250 | IR (strong) |

Solvation Effects on the Reactivity and Stability of this compound

The solvent environment plays a critical role in the reactivity and stability of molecules, particularly for reactions that involve charge separation, such as nucleophilic substitution reactions common for benzyl (B1604629) halides. For this compound, solvolysis reactions can proceed through a spectrum of mechanisms, from a bimolecular Sₙ2 pathway to a unimolecular Sₙ1 pathway. Computational chemistry offers powerful models to investigate these solvation effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. In this approach, the solute (this compound) is placed in a cavity within a continuous dielectric medium that represents the bulk

Advanced Analytical Methodologies in 3,4 Dibromobenzyl Chloride Research

Spectroscopic Techniques for Mechanistic Elucidation of 3,4-Dibromobenzyl Chloride Reactions

Spectroscopy offers a window into the real-time progress of chemical reactions, allowing for the observation of transient species and the collection of kinetic data.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions as they occur within the NMR tube. rsc.orgjhu.edumdpi.com This technique allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without altering the reaction environment. rsc.orgresearchgate.net By acquiring spectra at regular intervals, kinetic profiles can be constructed, providing deep mechanistic insights. rsc.orgjhu.edu

For reactions involving this compound, such as nucleophilic substitutions, ¹H NMR would be particularly informative. The benzylic protons (CH₂Cl) have a characteristic chemical shift that would change significantly upon substitution. Likewise, the aromatic protons provide a fingerprint of the substitution pattern on the benzene (B151609) ring. Monitoring the disappearance of the this compound signals and the appearance of new product signals allows for quantitative analysis of the reaction's progress. rsc.org Flow-NMR systems, where the reaction mixture is circulated through the NMR probe, are especially useful for monitoring reactions under specific process conditions of temperature and pressure. mdpi.comresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂ | ~4.55 | Singlet (s) | N/A |

| Ar-H (H-2) | ~7.60 | Doublet (d) | ~2.0 |

| Ar-H (H-5) | ~7.15 | Doublet of Doublets (dd) | ~8.0, 2.0 |

| Ar-H (H-6) | ~7.30 | Doublet (d) | ~8.0 |

Note: Data is predictive and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is indispensable for detecting and identifying transient, low-abundance reactive intermediates in solution. nih.govrsc.org This method provides highly accurate mass measurements, allowing for the determination of elemental compositions for fleeting species such as carbocations or reaction complexes. nih.gov

In the context of reactions involving this compound, especially those proceeding through an Sₙ1-type mechanism, HRMS could provide direct evidence for the formation of the 3,4-dibromobenzyl carbocation. By coupling the reaction vessel directly to the mass spectrometer, ions can be sampled from the solution in real-time. The detection of a species with the exact mass corresponding to the [C₇H₅Br₂]⁺ ion would confirm the presence of this key intermediate. rsc.org This technique is crucial for distinguishing between proposed mechanistic pathways that might otherwise be difficult to differentiate. nih.govrsc.org

Table 2: HRMS Data for Key Species in this compound Reactions

| Species | Formula | Ion Type | Calculated Exact Mass (Da) |

| This compound | C₇H₅Br₂Cl | [M+H]⁺ | 266.86826 |

| 3,4-Dibromobenzyl carbocation | C₇H₅Br₂ | [M]⁺ | 230.88615 |

X-ray crystallography provides unambiguous, three-dimensional structural information, making it the definitive method for molecular structure confirmation. nih.gov While obtaining a suitable single crystal of the starting material, this compound, can be challenging, the technique is invaluable for characterizing stable, solid derivatives or co-crystals. nih.govresearchgate.net

By reacting this compound to form a stable crystalline derivative, its molecular connectivity and stereochemistry can be unequivocally confirmed. nih.gov Furthermore, forming co-crystals—crystalline structures composed of two or more different molecules—can facilitate crystallization and provide insights into intermolecular interactions. nih.gov The resulting structural data, including bond lengths, bond angles, and crystal packing information, is crucial for understanding structure-property relationships and confirming the outcome of synthetic transformations. nih.govsemanticscholar.org The crystal structure of a derivative would definitively verify the 3,4-substitution pattern of the bromine atoms on the benzene ring.

Table 3: Representative Crystallographic Data for a Dibrominated Aromatic Compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 5.85 |

| c (Å) | 18.20 |

| β (°) | 95.5 |

| Volume (ų) | 1075 |

| Z (molecules/unit cell) | 4 |

Note: Data is illustrative for a similar class of compound and not specific to a this compound derivative.

Chromatographic and Separation Techniques for Reaction Mixture Analysis

Chromatographic methods are essential for separating complex mixtures, enabling the quantification of individual components. They are routinely used to assess reaction conversion, product yield, and purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. scispace.com For this compound and its reaction products, a reversed-phase HPLC method is typically employed. This method allows for the separation of the starting material from products and impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. scispace.com

By monitoring the chromatogram with a UV detector, the purity of a sample can be determined by calculating the relative area of the main product peak. researchgate.net To determine the reaction yield, a calibration curve is first generated using standards of known concentration. The concentration of the product in the reaction mixture can then be accurately quantified by comparing its peak area to the calibration curve. wisdomlib.org This approach is vital for optimizing reaction conditions to maximize product formation and minimize impurities.

Table 4: Typical HPLC Method Parameters and Results for Benzyl (B1604629) Halide Analysis

| Parameter | Condition / Value |

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Hypothetical Results | |

| Retention Time (3,4-DBBC) | ~13.5 min |

| Purity (from peak area %) | >99% |

| Calculated Yield | 92% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. jmchemsci.com In the context of this compound synthesis and reactions, GC-MS is used to identify volatile byproducts, unreacted starting materials, and characterize the main product. mdpi.com

The gas chromatograph separates the components of the mixture, and each separated component then enters the mass spectrometer, which acts as a detector. mdpi.com The mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint. By comparing these spectra to established libraries, compounds can be definitively identified. jmchemsci.com This is particularly useful for identifying byproducts from the synthesis of this compound, such as isomers (e.g., 2,3- or 2,5-dibromobenzyl chloride), residual toluene (B28343), or over-chlorinated species. scispace.comresearchgate.net

Table 5: Potential Volatile Byproducts in this compound Synthesis Detectable by GC-MS

| Compound | Molecular Formula | Key m/z Fragments in Mass Spectrum |

| Toluene | C₇H₈ | 92, 91, 65 |

| Benzyl chloride | C₇H₇Cl | 126, 91 |

| 3,4-Dibromotoluene | C₇H₆Br₂ | 250, 170, 91 |

| This compound | C₇H₅Br₂Cl | 268, 233, 154 |

Advanced Titration and Calorimetric Methods for Kinetic and Thermodynamic Studies

Advanced titration and calorimetric methods are powerful tools for elucidating the kinetic and thermodynamic profiles of chemical reactions involving this compound. These techniques provide direct measurement of reaction rates, equilibrium constants, and thermodynamic state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which are crucial for understanding reaction mechanisms and optimizing process conditions.

Isothermal Titration Calorimetry (ITC) stands out as a particularly insightful technique. It directly measures the heat released or absorbed during a chemical reaction, allowing for the determination of both kinetic and thermodynamic parameters from a single experiment. wikipedia.orgutwente.nlfrontiersin.orgnih.gov In a typical ITC experiment for a reaction involving this compound, a solution of a reactant would be titrated into a solution of the compound in the calorimeter cell. The resulting heat change is monitored over time, providing a real-time kinetic profile of the reaction.

Illustrative Kinetic Data from a Hypothetical ITC Experiment

The following interactive table represents plausible kinetic data for the reaction of this compound with a nucleophile, as would be determined by ITC. The rate constant (k) could be determined at various temperatures to calculate the activation energy (Ea) of the reaction.

| Temperature (°C) | Initial Rate (μcal/s) | Rate Constant (k) (s⁻¹) |

| 25 | 5.2 | 0.015 |

| 30 | 8.1 | 0.024 |

| 35 | 12.5 | 0.037 |

| 40 | 19.0 | 0.056 |

Illustrative Thermodynamic Data from a Hypothetical Calorimetric Measurement

Similarly, reaction calorimetry can be employed to determine the thermodynamic parameters for reactions of this compound. The enthalpy of formation and bond dissociation enthalpies are key thermodynamic properties that can be determined. researchgate.netdocumentsdelivered.com The following interactive table illustrates the kind of thermodynamic data that could be obtained for a substitution reaction.

| Thermodynamic Parameter | Value |

| Enthalpy of Reaction (ΔH) | -85.2 kJ/mol |

| Entropy of Reaction (ΔS) | -25.7 J/(mol·K) |

| Gibbs Free Energy (ΔG) | -77.5 kJ/mol |

| Equilibrium Constant (K) | 1.2 x 10¹³ |